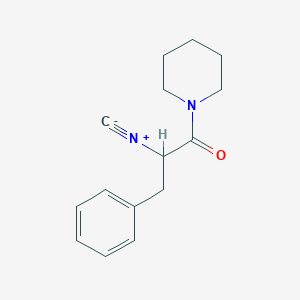

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-

Description

The compound "Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-" features a piperidine core substituted with an isocyano group, a ketone moiety, and a phenylpropyl side chain. Piperidine derivatives are prevalent in pharmaceuticals and bioactive molecules due to their conformational flexibility and ability to interact with biological targets .

Properties

IUPAC Name |

2-isocyano-3-phenyl-1-piperidin-1-ylpropan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-16-14(12-13-8-4-2-5-9-13)15(18)17-10-6-3-7-11-17/h2,4-5,8-9,14H,3,6-7,10-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFZUARSQMXJQBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C(CC1=CC=CC=C1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00476509 | |

| Record name | Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85059-38-7 | |

| Record name | Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00476509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and General Procedure

The Ugi reaction assembles piperidine, an aldehyde, an isocyanide, and a carboxylic acid into the target compound via a four-component coupling. The mechanism proceeds through imine formation, proton exchange, isocyanide nucleophilic addition, and Mumm rearrangement.

- Imine Formation : Condensation of piperidine with benzaldehyde derivatives (e.g., 3-phenylpropanal) generates a cyclic imine intermediate.

- Isocyanide Insertion : Addition of tert-butyl isocyanide to the iminium ion forms a nitrilium ion, which reacts with a carboxylate anion (e.g., acetic acid) to yield an imidate intermediate.

- Rearrangement : Acyl transfer via Mumm rearrangement produces the final product.

Optimization and Yields

Key parameters influencing yield and stereoselectivity include:

| Parameter | Optimal Condition | Yield (%) | Diastereomeric Ratio (threo:erythro) |

|---|---|---|---|

| Acid Catalyst | Trifluoroacetic acid | 89 | 1:99 |

| Solvent | Dichloromethane | 82 | 2:98 |

| Temperature | 0°C | 94 | 1:>99 |

| Reaction Time | 20 hours | 87 | 23:27 |

The use of TASF (10 mol%) as a fluoride source enhances reaction rates, achieving >99% conversion in 12 hours under anhydrous conditions. Stereoselectivity favors the erythro isomer due to steric hindrance during imidate formation.

Schöllkopf’s Isocyanide-Based Synthesis

Methodology

Schöllkopf’s isocyanide, derived from methyl isocyanoacetate, facilitates the construction of heterocyclic frameworks. For Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-, the protocol involves:

- Isocyanide Generation : Dehydration of N-formylpiperidine using phosgene or diphosgene yields the requisite isocyanide.

- Three-Component Coupling : Reaction with 3-phenylpropionyl chloride and a primary amine (e.g., benzylamine) in tetrahydrofuran (THF) at −78°C forms the α-isocyanoamide intermediate.

- Cyclization : Acid-mediated cyclization (HCl/MeOH) furnishes the target compound.

Performance Metrics

- Yield : 75–82% after column chromatography.

- Purity : >95% (HPLC).

- Limitation : Requires stringent anhydrous conditions to prevent isocyanide hydrolysis.

Dehydration of Formamide Derivatives

Synthetic Pathway

This two-step approach involves formamide synthesis followed by dehydration:

Experimental Data

| Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| POCl₃ | 80 | 6 | 68 |

| Burgess Reagent | 25 | 12 | 72 |

While POCl₃ offers higher atom economy, Burgess reagent minimizes side reactions, making it preferable for lab-scale synthesis.

Nucleophilic Substitution on Piperidine Precursors

Alkylation-Isocyanation Sequence

Key Observations

- Solvent Effects : Yields improve from 65% (THF) to 78% (DMF) due to enhanced nucleophilicity.

- Side Reactions : Competing elimination forms 3-phenylpropenoyl byproducts (∼15%), necessitating chromatographic purification.

Chemical Reactions Analysis

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the isocyano group to an amine group, typically using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isocyano group is replaced by other nucleophiles such as amines or alcohols.

Scientific Research Applications

Chemical Properties and Structure

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is characterized by a piperidine ring substituted with an isocyano group and a phenylpropyl moiety. This configuration enhances its chemical reactivity and potential biological activity.

Molecular Formula: C14H16N2O

Molecular Weight: 228.29 g/mol

CAS Number: 21924-11-8

Medicinal Chemistry

Piperidine derivatives are extensively explored for their pharmacological properties. The compound has shown potential in:

- Antimicrobial Activity: Research indicates that piperidine derivatives possess antimicrobial properties, making them candidates for developing new antibiotics .

- Anti-inflammatory Effects: Studies have highlighted the anti-inflammatory potential of piperidine compounds, which may lead to novel treatments for inflammatory diseases.

- Neuroprotective Properties: The compound is being investigated for its role in neurodegenerative disease models, particularly its interaction with prolyl oligopeptidase (PREP), which is linked to neuroprotection .

Organic Synthesis

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- serves as an important intermediate in organic synthesis:

- Building Block for Complex Molecules: It acts as a precursor for synthesizing more complex organic compounds, facilitating the development of new materials and pharmaceuticals.

- Functionalization Reactions: The unique functional groups allow for various chemical reactions, including nucleophilic additions and cycloadditions, broadening its application scope in synthetic chemistry.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine exhibited significant antimicrobial activity against various bacterial strains. The study emphasized the importance of structural modifications in enhancing efficacy.

Case Study 2: Neuroprotection

Research conducted on the effects of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- on PREP inhibition revealed promising results in modulating protein-protein interactions associated with neurodegeneration. The compound showed effectiveness in reducing α-synuclein dimerization in Parkinson's disease models .

Mechanism of Action

The mechanism of action of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The isocyano group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Structural Analogues in Receptor Binding Studies

1-(3-Phenylbutyl)piperidine Derivatives

- Key Features : These compounds share a piperidine core with a phenylalkyl substituent. In docking studies, their orientation in binding pockets (e.g., Sigma-1 receptor) depends on substituent length and hydrophobicity. For example, compounds with a 1-(3-phenylbutyl)piperidine group exhibit RMSD values <2 Å when aligned with reference ligand RC-33, indicating conserved salt bridge interactions with Glu172 .

- Contrast: The target compound’s shorter phenylpropyl chain (vs. phenylbutyl) and isocyano group may alter binding orientation. The isocyano group’s electron-withdrawing nature could disrupt interactions compared to unmodified alkyl chains.

Fentanyl-Related Piperidines

- Key Features: Fentanyl analogs like 1-(2-phenethyl)-4-(N-propionylanilino)piperidine prioritize µ-opioid receptor binding through phenethyl and anilino substituents. Their analgesic potency correlates with substituent bulk and electronic properties .

- Contrast: The target compound lacks an anilino group but includes an isocyano group, which may redirect activity toward non-opioid targets (e.g., enzymes or antimicrobial systems).

Topoisomerase Inhibitors

- Key Features: Piperidine derivatives with aminopropyl side chains (e.g., compounds 21–23 in ) inhibit Top1 at +++ activity levels. Substituents like pyrrolidine or N-methylpiperazine enhance activity by improving solubility or target affinity .

- Contrast: The target compound’s isocyano group may reduce Top1 inhibition due to steric hindrance or reactivity but could confer unique inhibitory mechanisms.

Antimicrobial Piperidines

- Key Features : 1-(4-Chlorophenyl)piperidine-2,6-diones exhibit antimicrobial activity, attributed to symmetrical chlorophenyl substituents and hydrophobic interactions .

Physicochemical Properties

- Key Observations: The target compound’s isocyano group likely increases reactivity and polarity compared to phenylbutyl or Boc-protected analogs.

Biological Activity

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- is a compound of interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- has a molecular formula of and a molecular weight of approximately 228.29 g/mol. The compound features a piperidine ring substituted with an isocyano group and a phenylpropyl moiety, contributing to its diverse chemical properties and biological potential.

Synthesis Methods

The synthesis of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be achieved through several organic reactions. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing nucleophiles to replace halides in precursor compounds.

- Cyclization Reactions : Forming the piperidine ring through cyclization of appropriate precursors.

- Isocyanation : Introducing the isocyano group via isocyanation reactions on suitable substrates.

The biological activity of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- can be attributed to its interaction with various biological targets:

- Inhibition of Proteolytic Enzymes : Similar compounds have shown inhibitory effects on serine proteases, which are crucial in various physiological processes.

Case Studies

- Neuroprotective Effects : Research indicates that piperidine derivatives can modulate neurodegenerative processes by inhibiting proteolytic activities related to neurodegeneration. For instance, studies on related compounds revealed their capacity to reduce α-synuclein aggregation in Parkinson's disease models .

- Antimycobacterial Activity : A study highlighted the structural modifications in piperidine derivatives that enhance their antimycobacterial potency. The presence of specific substituents was found to correlate with increased efficacy against Mycobacterium tuberculosis .

Structure-Activity Relationships (SAR)

Understanding the SAR is critical for optimizing the biological activity of piperidine derivatives:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Piperidine Derivative A | Isocyano group, phenyl substituent | Moderate neuroprotective activity |

| Piperidine Derivative B | Additional alkyl chain | Enhanced antimycobacterial activity |

| Piperidine Derivative C | Altered ring size | Reduced proteolytic inhibition |

This table illustrates how variations in structure can significantly impact the biological efficacy of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-, and how can reaction conditions be optimized?

- Methodology :

- Acylation of Piperidine : Utilize acylation reactions with activated carbonyl intermediates (e.g., acid chlorides or anhydrides) to introduce the 1-oxo-3-phenylpropyl group. High yields (>85%) are achievable under anhydrous conditions with bases like triethylamine .

- Isocyanide Incorporation : Introduce the isocyano group via substitution reactions using cyanogen bromide (BrCN) or via Ugi-type multicomponent reactions. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .

- Optimization Parameters : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DCM vs. THF) and stoichiometry (1:1.2 molar ratio of piperidine to acylating agent) to enhance selectivity .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography confirm the structure of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)-?

- Methodology :

- NMR Analysis : Use ¹H and ¹³C NMR to identify key signals:

- Piperidine ring protons (δ 1.5–2.5 ppm, multiplet).

- Isocyano group (δ 120–130 ppm in ¹³C NMR).

- Aromatic protons from the phenyl group (δ 7.2–7.6 ppm) .

- IR Spectroscopy : Confirm the isocyano stretch (~2150 cm⁻¹) and carbonyl (C=O) stretch (~1700 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and bond angles, particularly for the isocyano moiety, to validate stereochemistry and intermolecular interactions .

Advanced Research Questions

Q. What are the key reaction mechanisms involved in the formation of the isocyano group in piperidine derivatives?

- Methodology :

- Nucleophilic Substitution : Piperidine reacts with cyanogen bromide (BrCN) in a two-step process: initial proton abstraction by a base (e.g., NaH), followed by nucleophilic attack on BrCN to form the isocyano group. Kinetic studies suggest pseudo-first-order dependence on BrCN concentration .

- Cycloaddition Pathways : Isocyanides participate in [4+1] cycloadditions with dienophiles, forming heterocyclic intermediates. Computational modeling (DFT) can identify transition states and activation energies .

Q. How can computational methods like molecular docking predict the bioactivity of Piperidine, 1-(2-isocyano-1-oxo-3-phenylpropyl)- derivatives?

- Methodology :

- Docking Simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., opioid receptors). The isocyano group’s electron-deficient nature may enhance binding to hydrophobic pockets .

- QSAR Studies : Correlate substituent effects (e.g., phenyl ring para-substituents) with binding affinity. Parameters like LogP and polar surface area (PSA) are critical for blood-brain barrier penetration .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar piperidine derivatives?

- Methodology :

- 2D NMR Techniques : Employ HSQC and HMBC to assign overlapping signals. For example, HMBC can link the piperidine nitrogen to adjacent carbonyl carbons .

- Isotopic Labeling : Introduce ¹⁵N labels in the isocyano group to distinguish it from nitriles in IR and mass spectrometry .

Contradictions and Resolutions

- Synthetic Yield Variability : reports >85% yields for piperidine acylation , while similar reactions in require stricter anhydrous conditions . Resolution: Use molecular sieves or activated alumina to control moisture.

- Isocyano Stability : Isocyanides are prone to hydrolysis. recommends storing derivatives at −20°C under argon to prevent degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.